Zegruvirimat
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Overview
Description
Zegruvirimat is a synthetic antiviral compound with the molecular formula C49H70N4O5S and a molecular weight of 827.17 g/mol . It is primarily known for its efficacy as a maturation inhibitor in the treatment of HIV infection . The compound targets the HIV gag protein, disrupting the viral life cycle and preventing the maturation of infectious virions .
Preparation Methods
The synthesis of Zegruvirimat involves multiple steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. industrial production methods typically involve:
Stepwise Synthesis: Sequential addition of functional groups to build the complex molecular structure.
Purification: Techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Zegruvirimat undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its antiviral activity.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Major Products: The primary products of these reactions are modified derivatives of this compound, which may have different pharmacological properties.
Scientific Research Applications
Zegruvirimat has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of antiviral agents.
Biology: Investigated for its effects on viral replication and interaction with cellular proteins.
Industry: Employed in the development of new antiviral drugs and therapeutic strategies.
Mechanism of Action
Zegruvirimat exerts its antiviral effects by inhibiting the maturation of HIV particles. It specifically targets the HIV gag protein, preventing the cleavage of precursor proteins necessary for the formation of mature virions . This disruption in the viral life cycle hinders the production of infectious particles, thereby reducing viral load in patients.
Comparison with Similar Compounds
Zegruvirimat is unique among maturation inhibitors due to its specific targeting of the HIV gag protein. Similar compounds include:
Bevirimat: Another maturation inhibitor with a similar mechanism of action but different molecular structure.
BMS-955176: A maturation inhibitor with a distinct chemical structure and mechanism.
This compound stands out due to its high efficacy and specificity in targeting the HIV gag protein, making it a valuable addition to the arsenal of antiviral agents.
Properties
CAS No. |
2570811-78-6 |
---|---|
Molecular Formula |
C49H70N4O5S |
Molecular Weight |
827.2 g/mol |
IUPAC Name |
(1S)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-[(3-cyanopyridin-2-yl)oxymethyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C49H70N4O5S/c1-33(2)36-14-21-49(52-25-26-53-27-29-59(56,57)30-28-53)23-22-46(6)38(41(36)49)10-11-40-45(5)17-15-37(44(3,4)39(45)16-18-47(40,46)7)34-12-19-48(20-13-34,43(54)55)32-58-42-35(31-50)9-8-24-51-42/h8-9,12,15,24,36,38-41,52H,1,10-11,13-14,16-23,25-30,32H2,2-7H3,(H,54,55)/t36-,38+,39-,40+,41+,45-,46+,47+,48+,49-/m0/s1 |
InChI Key |
PQBROJOHKLMPKM-ARSQLJQHSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC[C@@](CC6)(COC7=C(C=CC=N7)C#N)C(=O)O)C)C)NCCN8CCS(=O)(=O)CC8 |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CCC(CC6)(COC7=C(C=CC=N7)C#N)C(=O)O)C)C)NCCN8CCS(=O)(=O)CC8 |
Origin of Product |
United States |
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